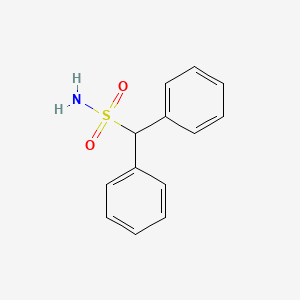
Diphenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylmethanesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . This compound, specifically, is characterized by its structure, which includes a sulfonamide group attached to a diphenylmethane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenylmethanesulfonamide typically involves the reaction between diphenylmethane and sulfonyl chloride in the presence of a base. One common method includes the use of aniline and alpha-toluenesulfonyl chloride . The reaction conditions often require an organic or inorganic base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs large-scale reactions using sulfonyl chlorides and amines. The process may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Diphenylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium sulfinates and amines are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products:
Substitution: Products include various substituted sulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
Diphenylmethanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of diphenylmethanesulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, thereby exerting antibacterial effects. The compound may also interact with other molecular pathways depending on its specific structure and functional groups .
Comparison with Similar Compounds
- Sulfanilamide
- Sulfamethoxazole
- Sulfadiazine
Comparison: Diphenylmethanesulfonamide is unique due to its diphenylmethane moiety, which distinguishes it from other sulfonamides like sulfanilamide and sulfamethoxazole. This structural difference can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
diphenylmethanesulfonamide |
InChI |
InChI=1S/C13H13NO2S/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16) |
InChI Key |
DPYKEYXMUFFQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















